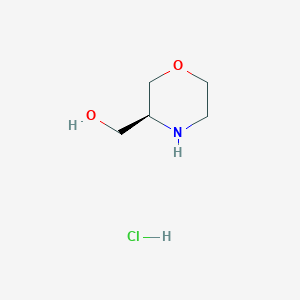
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Vue d'ensemble
Description
“2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a type of benzofuran compound .
Synthesis Analysis
Benzofuran compounds, including “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” consists of a benzofuran ring with two methyl groups at the 2 and 7 positions, and a carboxylic acid group at the 6 position .Chemical Reactions Analysis
While specific chemical reactions involving “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” are not mentioned in the search results, benzofuran compounds in general have been shown to exhibit a wide range of reactions due to their versatile structure .Physical And Chemical Properties Analysis
“2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” has a molecular weight of 192.21. Its melting point is between 177.2-179.5 °C, and its predicted boiling point is 322.3±31.0 °C. The predicted density is 1.213±0.06 g/cm3, and the predicted pKa is 4.07±0.40 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Carboxylic acids, including their derivatives, serve as key intermediates in organic synthesis, contributing to the development of various compounds with potential applications in medicine, agriculture, and material science. For instance, the review on 5-Hydroxymethylfurfural (HMF) and its derivatives highlights their role as biomass-derived platform chemicals with applications in producing value-added chemicals, materials, and biofuels. This suggests that derivatives of carboxylic acids, such as 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, could also find use in sustainable chemistry and green technology applications (Fan et al., 2019).
Pharmacological and Biological Activity
Several studies discuss the pharmacological activities of carboxylic acid derivatives, indicating their potential in developing new therapeutic agents. For example, cinnamic acid derivatives have been reviewed for their anticancer properties, suggesting that structural modifications in carboxylic acids can lead to significant bioactivity. This implies that specific modifications to the structure of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid could render it useful in pharmacological applications (De et al., 2011).
Material Science and Polymer Chemistry
The synthesis and application of divalent metal salts of carboxylic acids in creating ionic polymers are highlighted in the literature. These materials, incorporating metal carboxylates, exhibit unique properties such as high impact strength, suggesting potential applications in developing advanced materials and composites. This points to the possibility of exploring metal salts or complexes of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid for material science applications (Matsuda, 1997).
Environmental and Analytical Chemistry
The analytical methods for determining antioxidant activity review various assays, suggesting that carboxylic acids and their derivatives could possess antioxidant properties. This implies that 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid might also be investigated for its antioxidant capacity, contributing to its potential applications in food science, cosmetics, and pharmaceuticals (Munteanu & Apetrei, 2021).
Orientations Futures
Benzofuran compounds, including “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for use as therapeutic drugs .
Propriétés
IUPAC Name |
2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-8-3-4-9(11(12)13)7(2)10(8)14-6/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIFRUQLOJKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660677 | |
| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | |
CAS RN |
467427-84-5 | |
| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid](/img/structure/B1418010.png)





